Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate
Description
Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core substituted with an amino group at position 3, methyl groups at positions 4 and 6, and a furan-3-carboxylate methyl ester moiety at position 2. The thienopyridine scaffold comprises a thiophene ring fused to a pyridine ring, creating a planar aromatic system conducive to π-π interactions. This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of thienopyridine derivatives, such as kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-7-6-8(2)17-14-10(7)11(16)13(21-14)12-9(4-5-20-12)15(18)19-3/h4-6H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVKWQBHCCCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=C(C=CO3)C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate typically involves multiple steps, starting with the formation of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong bases or acids. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency. Advanced techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidative Dimerization
While not directly described for the furan ester derivative, analogous thienopyridines undergo oxidative dimerization under hypochlorite conditions (aq. NaOCl, EtOH). This reaction depends on solvent choice and may involve:
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Electrophilic chlorination at the C-2 position, forming stabilized carbocation intermediates .
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Intramolecular cyclization leading to polycyclic products (e.g., five-membered lactams) or oxidation/solvolysis products .
| Reaction Type | Conditions | Products |
|---------------|------------|----------|
| Oxidative Dimerization | aq. NaOCl, EtOH, r.t. | Polycycles (e.g., 31 ) |
| S-Oxidation | MCPBA/MMPP | Simple S-oxidation products (33 , 34 ) |
Hydrolysis and Transesterification
The furan-3-carboxylate ester group is susceptible to:
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Hydrolysis : Conversion to the corresponding carboxylic acid under acidic or basic conditions.
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Transesterification : Exchange of the ester group with other alcohols, influenced by reaction temperature and catalysts.
Amino Group Derivatization
The 3-amino group may undergo:
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Acetylation : Reaction with acylating agents to form amides.
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Alkylation : Reaction with alkyl halides to generate substituted amines.
Oxidative Pathways
In analogous systems, oxidative dimerization proceeds via a proposed mechanism involving:
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Electrophilic chlorination at C-2, forming a stabilized cation intermediate (A ) .
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Deprotonation of the amide group, generating an anion (B ).
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Intramolecular cyclization between A and B , leading to polycyclic products .
Role of Solvent
Solvent choice critically affects reaction outcomes. For example, aqueous ethanol promotes oxidative dimerization, while other solvents may favor solvolysis or alternative pathways .
Spectroscopic and Analytical Data
Key analytical techniques used to characterize related compounds include:
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NMR spectroscopy : HSQC and HMBC for assigning diastereotopic protons and carbonyl groups .
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IR spectroscopy : Identification of amide (1630–1645 cm⁻¹) and lactam (1730–1740 cm⁻¹) carbonyl stretches .
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Mass spectrometry : Fragment ions indicative of structural integrity, such as [M – 2Ar–N═C═O]⁺ .
Biological and Functional Implications
While specific biological data for the furan ester derivative are not provided, thieno[2,3-b]pyridine derivatives are explored for kinase inhibition and other pharmacological activities . The furan moiety may modulate lipophilicity or interactions with biological targets.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine: The compound's biological activity makes it a candidate for drug development
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The furan ring in the target compound introduces additional oxygen atoms, increasing polarity and electron density compared to the simpler methyl ester in the analog. This may enhance solubility in polar solvents or interactions with biological targets.
Reactivity : Both compounds possess hydrolyzable ester groups, but the furan’s aromaticity in the target compound may stabilize intermediates in electrophilic substitution reactions.
Hypothetical Property Differences
- Solubility : The target compound’s additional oxygen atoms and larger conjugated system may improve aqueous solubility compared to the analog.
- For instance, furans are known to participate in hydrogen bonding, which might enhance target affinity.
Research Implications
While direct comparative studies are absent in the provided evidence, structural analysis suggests divergent applications:
- The analog (CAS 5278-19-3) may serve as a simpler model for structure-activity relationship (SAR) studies.
- The target compound’s complexity positions it for specialized applications, such as probes for studying π-π interactions in drug design or as a precursor for functionalized heterocycles.
Biological Activity
Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate (CAS Number: 52505-44-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse sources, including recent studies and case reports.
The molecular formula of the compound is , with a molecular weight of approximately 236.29 g/mol. The structure includes a furan ring and a thieno[2,3-b]pyridine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to thieno[2,3-b]pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various pathogens:
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 6.25 | XDR pathogens |
| Compound B | 50 | E. coli |
| Compound C | 75 | S. agalactiae |
These results suggest that the thieno[2,3-b]pyridine scaffold can be optimized for enhanced antimicrobial activity .
Anticancer Activity
The anticancer properties of this class of compounds are also noteworthy. In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines:
- MCF-7 Breast Cancer Cells : High concentrations of related compounds significantly inhibited growth.
- A431 Vulvar Carcinoma Cells : Significant inhibition of migration and invasion was observed with certain derivatives .
The mechanism often involves modulation of apoptosis pathways and cell cycle arrest.
Anti-inflammatory Activity
Anti-inflammatory effects have been reported in related thieno[2,3-b]pyridine compounds. For example, some derivatives were shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent investigation tested various concentrations against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations.
- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, the compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The key steps involve:
- Formation of the thieno[2,3-b]pyridine core through cyclization reactions.
- Introduction of the amino group via nucleophilic substitution.
- Esterification to yield the final product.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. First, prepare the thieno[2,3-b]pyridine core via cyclization of substituted pyridine precursors with sulfur-containing reagents. Next, introduce the furan-3-carboxylate moiety using coupling reactions (e.g., Suzuki or nucleophilic substitution). Critical steps include:
- Solvent selection : Ethanol or DMF for solubility and reactivity .
- Catalysts : Triethylamine or acetic anhydride to promote amidation/esterification .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related thienopyridine derivatives .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s antioxidant activity?
- Methodological Answer :
- In Vitro Assays :
- DPPH/ABTS Radical Scavenging : Measure IC values using standard protocols .
- Ferric Reducing Antioxidant Power (FRAP) : Quantify reducing capacity relative to ascorbic acid .
- Cell-Based Models : Use oxidative stress-induced cell lines (e.g., HO-treated HepG2) to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA) .
- Data Interpretation : Compare results to positive controls (e.g., Trolox) and validate statistical significance with ANOVA.
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities .
- Assay Standardization : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Orthogonal Assays : Cross-validate results with multiple models (e.g., in vitro enzymatic inhibition + in vivo inflammation models) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 or NADPH oxidase). Parameterize the compound’s charge states and tautomeric forms .
- Molecular Dynamics (MD) : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Validation : Compare predicted binding affinities with experimental IC values from enzymatic assays .
Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?
- Methodological Answer :
- Carrageenan-Induced Paw Edema (Rat) : Administer the compound orally (10–50 mg/kg) and measure paw volume reduction over 6 hours .
- Cytokine Profiling : Quantify TNF-α and IL-6 levels in serum via ELISA .
- Dose-Response Analysis : Use nonlinear regression to determine ED values and compare to reference drugs (e.g., diclofenac) .
Advanced Methodological Challenges
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the amino, methyl, or carboxylate groups. For example:
- Replace the methyl group on the thienopyridine ring with ethyl or phenyl .
- Substitute the furan ring with other heterocycles (e.g., thiophene) .
- Biological Testing : Screen derivatives in parallel for antioxidant, anti-inflammatory, and cytotoxicity profiles .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) to activity .
Q. What approaches optimize synthesis yield and purity for scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio) .
- Work-Up Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted precursors .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
